ETHYL (2Z)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2-[(1,2,5-TRIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a pyrrole ring, a thiazole ring, and a pyrimidine ring
Preparation Methods
The synthesis of ETHYL (2Z)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2-[(1,2,5-TRIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves several steps. One common method includes the condensation of appropriate starting materials under specific reaction conditions. For instance, the condensation of carboxylic acid moieties with substituted amines under reflux conditions followed by acid-mediated cyclization can lead to the formation of the desired compound . Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form additional ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrrole and thiazole rings in its structure allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar compounds include other thiazolopyrimidines and pyrrole-containing molecules Compared to these compounds, ETHYL (2Z)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2-[(1,2,5-TRIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups and ring structures
Some similar compounds include:
Pyrrole derivatives: Known for their biological activity and therapeutic potential.
Thiazole derivatives: Used in various industrial and medicinal applications.
Pyrimidine derivatives: Important in the development of pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C40H33N3O4S |
---|---|
Molecular Weight |
651.8 g/mol |
IUPAC Name |
ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2-[(1,2,5-triphenylpyrrol-3-yl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C40H33N3O4S/c1-4-47-39(45)35-26(2)41-40-43(37(35)31-22-14-15-23-33(31)46-3)38(44)34(48-40)25-29-24-32(27-16-8-5-9-17-27)42(30-20-12-7-13-21-30)36(29)28-18-10-6-11-19-28/h5-25,37H,4H2,1-3H3/b34-25- |
InChI Key |
YMLWEXABVDHZPV-NQUVTRGKSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=C(N(C(=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C/C4=C(N(C(=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=C(N(C(=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)S2)C |
Origin of Product |
United States |
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